molecular formula C15H14N4O5 B2616839 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941909-61-1

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2616839
CAS No.: 941909-61-1
M. Wt: 330.3
InChI Key: JHDXBIDZEBHDCK-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group, an oxadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell signaling, thereby reducing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of the oxadiazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.

Biological Activity

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an oxadiazole ring and a methoxy-substituted phenyl group, which are known to influence its biological properties. The molecular formula is C15H12N4O7C_{15}H_{12}N_{4}O_{7} with a molecular weight of 360.28 g/mol.

PropertyValue
Molecular FormulaC15H12N4O7C_{15}H_{12}N_{4}O_{7}
Molecular Weight360.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cellular pathways. For instance, they may inhibit carbonic anhydrases and histone deacetylases (HDACs), which are crucial in cancer progression .
  • Receptor Modulation : The presence of the dimethoxyphenyl group suggests potential interactions with various receptors that could modulate signaling pathways related to inflammation and cancer .
  • Apoptosis Induction : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays have shown that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancers .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in animal models:

  • Animal Studies : Inflammation-induced models showed a reduction in inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary evaluations suggest that this compound also possesses antimicrobial properties:

  • In Vitro Testing : The compound demonstrated inhibitory effects against various bacterial strains in laboratory settings, indicating a broad-spectrum antimicrobial potential .

Case Studies

  • Study on Anticancer Efficacy : A study published in PubMed Central highlighted the synthesis of similar oxadiazole compounds and their evaluation against 11 different cancer cell lines. The results indicated promising anticancer activity with certain derivatives showing enhanced potency compared to standard treatments like cisplatin .
  • Inflammation Model Study : In a controlled experiment using a rat model for inflammatory disease, treatment with this compound resulted in a significant decrease in paw edema compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption and Distribution : The compound's solubility and permeability are influenced by its chemical structure. The presence of methoxy groups enhances lipophilicity which may improve absorption rates.
  • Metabolism : Biotransformation studies indicate that metabolites retain some biological activity, which could contribute to the overall efficacy of the drug .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-4-5-11(21-2)12(7-9)22-3/h4-7H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDXBIDZEBHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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